REACTION_CXSMILES
|
C([O:4][C:5]([C:7]1[C:12]([CH2:13][N:14](S(C2C=CC=CC=2)(=O)=O)[CH2:15][C:16]([O:18][CH3:19])=[O:17])=[CH:11][CH:10]=[C:9]([CH3:29])[N:8]=1)=O)(C)C.C[O-].[Na+]>CO>[CH3:19][O:18][C:16]([C:15]1[C:5]([OH:4])=[C:7]2[C:12]([CH:11]=[CH:10][C:9]([CH3:29])=[N:8]2)=[CH:13][N:14]=1)=[O:17] |f:1.2|
|
Name
|
3-[(benzenesulfonyl(methoxycarbonylmethyl)amino)methyl]-6-methylpyridine-2-carboxylic acid isopropyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)C1=NC(=CC=C1CN(CC(=O)OC)S(=O)(=O)C1=CC=CC=C1)C
|
Name
|
NaOMe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The resulting solution was left
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (50 mL) and ice-H2O (50 mL) were added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (20 mL×3)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C2C=CC(=NC2=C1O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |